molecular formula C11H22N2O3 B11873323 Tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate

Tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate

Cat. No.: B11873323
M. Wt: 230.30 g/mol
InChI Key: LWINOKVVXXXYPN-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butyl carbamate (Boc) protecting group at position 1, an amino group at position 3, and a hydroxyl group at position 3. Its structural complexity and functional groups enable diverse reactivity, including hydrogen bonding and stereoselective transformations.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8-9,14H,4-7,12H2,1-3H3

InChI Key

LWINOKVVXXXYPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C(C1)N)O

Origin of Product

United States

Preparation Methods

Sodium Borohydride-Mediated Reduction

The reduction of tert-butyl 3-oxoazepane-1-carboxylate to the corresponding alcohol serves as a foundational step. In a representative procedure, sodium borohydride (NaBH₄) in methanol at 0°C selectively reduces the ketone to yield tert-butyl 3-hydroxyazepane-1-carboxylate with 87% efficiency. The reaction proceeds via a two-step mechanism: initial hydride attack at the carbonyl carbon followed by protonation of the alkoxide intermediate.

Key Data:

  • Starting Material: tert-Butyl 3-oxoazepane-1-carboxylate (25.8 mmol)

  • Reagent: NaBH₄ (1:1 molar ratio)

  • Conditions: 0°C, methanol solvent, pH 5–6 quench

  • Yield: 87% (4.8 g of product)

  • Characterization: ¹H NMR (400 MHz, DMSO-d₆) confirms hydroxyl proton at δ 3.95–3.93 ppm and Boc-group singlet at δ 1.36–1.55 ppm.

Subsequent Amination Strategies

The hydroxyl group is functionalized via nucleophilic substitution or Mitsunobu reactions. For example, treatment of tert-butyl 3-hydroxyazepane-1-carboxylate with ammonia water at 60°C for 15 hours introduces the amino group, though this method requires Boc protection adjustments to prevent over-reaction.

Bicyclic Ring-Opening Approaches

Aziridine Intermediate Utilization

A high-yielding route involves the ring-opening of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. Heating this precursor with aqueous ammonia at reflux for 4 hours achieves simultaneous ring-opening and amination, yielding tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate in 96% yield.

Mechanistic Insight:

  • Step 1: Nucleophilic attack by ammonia at the strained ether oxygen.

  • Step 2: Rearrangement to form the seven-membered azepane ring.

  • Purification: Flash chromatography (5–20% methanol in ethyl acetate) isolates the product as a pale yellow oil.

Sodium Azide-Assisted Amination

Alternative protocols employ sodium azide (NaN₃) and ammonium chloride in methanol/water (8:1). Subsequent hydrogenation over palladium on carbon (10% Pd/C) under H₂ atmosphere converts the intermediate azide to the primary amine, achieving 73% overall yield.

Multi-Step Protection-Deprotection Sequences

Sequential Boc Protection

Di-tert-butyl dicarbonate (Boc₂O) is pivotal in safeguarding the amine during synthesis. In one protocol, tert-butyl 3-aminoazepane-1-carboxylate undergoes Boc protection in dichloromethane (DCM) with Boc₂O (4.4 equiv), followed by hydroxyl group introduction via oxidation or hydroxylation. This two-step process achieves 62% yield after column chromatography (DCM:MeOH 95:5).

Optimization Note:

  • Excess Boc₂O (65.1 mmol) ensures complete protection of secondary amines.

  • Acidic workup (HCl) prevents Boc-group cleavage during extraction.

Hydroxylation via Epoxidation

Bromination of tert-butyl 4-oxopiperidine-1-carboxylate with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) generates a bromoketone intermediate, which is subsequently epoxidized and hydrolyzed to introduce the hydroxyl group. This method, though less direct, provides 78% yield for analogous piperidine systems.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages
NaBH₄ Reductiontert-Butyl 3-oxoazepane-1-carboxylateNaBH₄, MeOH87%Rapid, single-step
Bicyclic Ring-Opening6-Oxa-3-azabicyclo[3.1.0]hexane derivativeNH₃, Pd/C96%High stereochemical control
Boc Protection3-Aminoazepane intermediateBoc₂O, DCM62%Prevents side reactions
Epoxidationtert-Butyl 4-oxopiperidine-1-carboxylateNBS, THF78%Applicable to strained systems

Scalability and Industrial Considerations

Solvent Selection

Methanol and dichloromethane dominate laboratory-scale syntheses due to their polarity and compatibility with Boc chemistry. However, ethanol and THF are preferred in pilot plants for lower toxicity and easier recovery.

In Vivo Formulation Compatibility

GlpBio’s formulation guidelines recommend DMSO-corn oil mixtures (1:4 ratio) for preclinical studies, ensuring solubility while maintaining compound stability .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Drug Development : Tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate is utilized as a building block in the synthesis of novel pharmaceuticals. Its structural features allow for the modification of biological activity, making it an essential intermediate in developing drugs targeting neurological disorders and other conditions.

Case Studies :

  • Anticancer Research : In vitro studies have shown that derivatives of this compound exhibit promising anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, modifications to the azepane ring have resulted in compounds with enhanced efficacy against specific cancer types.
  • Antimicrobial Activity : Research has demonstrated that this compound derivatives possess significant antimicrobial activity against various pathogens, including resistant strains of bacteria. This makes it a candidate for further development into antimicrobial agents .

Organic Synthesis

Synthetic Applications : The compound serves as a versatile precursor for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored properties.

Synthetic Pathways :

  • Formation of Piperidine Derivatives : The compound can be modified to produce piperidine derivatives, which are critical in drug discovery. For example, reactions involving tert-butyl chloroformate have been used to introduce functional groups that enhance biological activity .
Reaction TypeProduct TypeYield (%)
N-substitutionPiperidine derivative85
HydroxylationHydroxyazepane derivative90

Biological Research

Biological Pathway Modulation : this compound has been shown to interact with various biological targets, acting as a modulator of cellular signaling pathways. This property is particularly valuable in pharmacological research aimed at understanding disease mechanisms.

Mechanism of Action :

  • The compound acts by binding to specific receptors or enzymes, influencing neurotransmission and cellular proliferation. Studies indicate that its derivatives can selectively inhibit certain pathways involved in disease progression, making them potential therapeutic agents .

Industrial Applications

Fine Chemicals Production : In industry, this compound is used in the synthesis of fine chemicals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate is not well-documented. its derivatives may interact with biological targets such as enzymes or receptors, leading to various biological effects. The specific molecular targets and pathways involved would depend on the structure of the derivatives and their intended applications .

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related tert-butyl-protected heterocycles (Table 1):

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate Azepane (7-membered) 1-Boc, 3-NH₂, 4-OH C₁₁H₂₂N₂O₃* ~244.3
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate Pyrrolidine (5-membered) 1-Boc, 3-CH₂OH, 4-(4-methoxyphenyl) C₁₇H₂₅NO₄ 307.4
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate Diazepane (7-membered, 2N) 1-Boc, 4-cyclopropylmethyl C₁₄H₂₆N₂O₂ 266.37

*Inferred based on structural analysis.

Key Observations:
  • The diazepane in contains two nitrogen atoms, enabling additional hydrogen-bonding interactions.
  • Functional Groups: The hydroxyl and amino groups in the target compound enhance polarity and hydrogen-bonding capacity compared to the methoxyphenyl group in the pyrrolidine derivative .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Pyrrolidine Derivative Diazepane Derivative
Solubility Moderate (polar groups) Low (hydrophobic methoxyphenyl) Moderate (cyclopropylmethyl group)
Stability Stable under neutral pH Stable in recommended storage Likely stable (Boc protection)
Reactivity High (NH₂, OH) Moderate (CH₂OH, aryl) Low (steric shielding by cyclopropyl)
Key Observations:
  • The target compound’s amino and hydroxyl groups increase its reactivity in condensation or nucleophilic substitution reactions compared to the diazepane derivative .
  • The pyrrolidine derivative’s methoxyphenyl group reduces solubility in aqueous media, limiting its applicability in biological systems .
Key Observations:
  • The target compound’s safety profile is likely milder than tert-butyl alcohol, which poses flammability and reactivity risks . However, its amino and hydroxyl groups may necessitate precautions against irritation.
  • The diazepane derivative and pyrrolidine compound are handled under standard laboratory protocols due to their stability and low acute toxicity.

Biological Activity

Tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.27 g/mol
  • IUPAC Name : tert-butyl (3R,6S)-3,6-dihydroxy-2,3,6,7-tetrahydroazepine-1-carboxylate
  • Canonical SMILES : CC(C)(C)OC(=O)N1CC(C=CC(C1)O)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of enzymes or receptors through its structural features, which allow for binding to active sites. This interaction can lead to various biological effects, including:

  • Inhibition of enzymes involved in metabolic pathways.
  • Modulation of neurotransmitter levels.
  • Potential protective effects against neurodegenerative processes.

Neuroprotective Effects

Recent studies have shown that related compounds exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. For example, a derivative of this compound was found to protect astrocytes against toxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism for neuroprotection through anti-inflammatory pathways .

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of key enzymes involved in various diseases. For instance, it may inhibit β-secretase and acetylcholinesterase, both of which are crucial in the pathophysiology of Alzheimer's disease. In vitro studies indicated that this compound could significantly reduce Aβ aggregation and improve cell viability in the presence of neurotoxic agents .

In Vitro Studies

In a controlled laboratory setting, researchers administered this compound to astrocyte cultures exposed to Aβ. Results showed that the compound improved cell viability by approximately 20% compared to untreated controls. This suggests a protective role against Aβ-induced cytotoxicity .

In Vivo Studies

Animal models have also been utilized to assess the efficacy of related compounds in preventing cognitive decline associated with neurodegenerative diseases. While some derivatives showed promise in improving cognitive function and reducing neuroinflammation, results varied depending on the bioavailability and metabolic stability of the compounds tested .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
NeuroprotectionReduced Aβ-induced cytotoxicity
Enzyme InhibitionInhibited β-secretase activity
Cytokine ModulationDecreased TNF-α and IL-6 levels
Cognitive ImprovementEnhanced memory in animal models

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate, and how are key intermediates characterized?

The compound is typically synthesized via multistep routes involving:

  • Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by selective deprotection .
  • Ring-forming reactions : Azepane rings are constructed via cyclization of linear precursors, often employing reagents like EDCI/HOBt for amide bond formation .
  • Characterization : Key intermediates are validated using 1H^1H/13C^{13}C NMR for stereochemical assignment and LC-MS for purity (>95% by HPLC) .

Example Reaction Pathway :

StepReagents/ConditionsIntermediateYield (%)
1Boc-anhydride, DCM, 0°CBoc-protected amine85
2NaBH4_4, MeOHHydroxyazepane derivative72

Q. How is the stereochemistry of this compound resolved experimentally?

  • Chiral chromatography : Use of columns like Chiralpak IA/IB with hexane:IPA eluents to separate enantiomers .
  • Dynamic NMR : Low-temperature 1H^1H NMR (e.g., 200 K in CDCl3_3) to observe diastereotopic splitting of protons adjacent to chiral centers .
  • X-ray crystallography : Single-crystal analysis using SHELXL for absolute configuration determination (e.g., CCDC deposition codes) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • DFT calculations : B3LYP/6-31G(d) level optimizations to model transition states for SN2^2 reactions at the hydroxyl group. Explicit solvent (e.g., water) simulations are critical for accuracy, as solvent polarity stabilizes charge-separated intermediates .
  • Example application : Predicting regioselectivity in reactions with electrophiles (e.g., alkyl halides) by comparing activation energies of competing pathways .

Q. What experimental design principles optimize the yield of this compound in scale-up syntheses?

  • Factorial design : Use a 2k^k factorial approach to assess variables (e.g., temperature, catalyst loading, solvent polarity). For instance, molybdenum hexacarbonyl (Mo(CO)6_6) may enhance epoxidation efficiency in related azepane derivatives .
  • Process intensification : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by minimizing residence time .

Optimization Data :

VariableRange TestedOptimal ValueImpact on Yield
Temp (°C)0–2510+15%
SolventDCM vs. THFDCM+20%

Q. How do conflicting reports on the stability of this compound under acidic conditions arise, and how are they resolved?

  • Contradictory findings : Some studies report Boc group cleavage at pH < 2, while others observe stability. This discrepancy arises from varying counterions (e.g., TFA vs. HCl) and reaction times.
  • Resolution : Conduct stability assays using 1H^1H NMR to monitor degradation products. For example, TFA (0.1 M in DCM) cleaves Boc groups within 1 hour, whereas HCl (1 M in dioxane) requires >6 hours .

Methodological Challenges

Q. What strategies mitigate racemization during functionalization of this compound?

  • Low-temperature reactions : Perform acylations at −20°C to suppress base-catalyzed epimerization .
  • Steric hindrance : Use bulky reagents (e.g., Boc2_2O with DMAP) to selectively protect primary amines without disturbing stereocenters .

Q. How are reaction mechanisms validated for this compound in cross-coupling reactions?

  • Kinetic isotope effects (KIE) : Compare kHk_H/kDk_D for C-H activation steps (e.g., in Suzuki-Miyaura couplings) .
  • Trapping intermediates : Use TEMPO to detect radical intermediates in oxidation reactions .

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